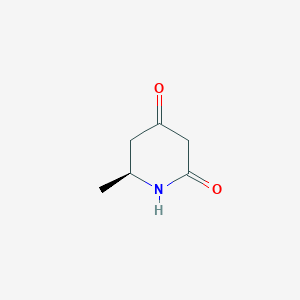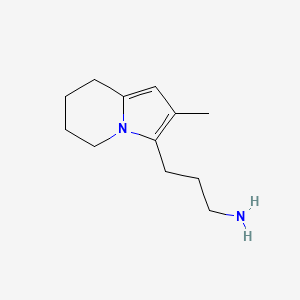
Indolizine, 3-(3-aminopropyl)-2-methyl-
Overview
Description
Indolizine, 3-(3-aminopropyl)-2-methyl-: is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indolizine, 3-(3-aminopropyl)-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpyridine with 3-aminopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The resulting intermediate undergoes cyclization to form the indolizine ring.
Industrial Production Methods: Industrial production of Indolizine, 3-(3-aminopropyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Indolizine, 3-(3-aminopropyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of indolizine oxides.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of substituted indolizine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Indolizine, 3-(3-aminopropyl)-2-methyl- is used as a building block in organic synthesis
Biology: The compound has shown promise in biological studies due to its ability to interact with biological targets. It is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: In medicinal chemistry, Indolizine, 3-(3-aminopropyl)-2-methyl- is explored for its potential therapeutic properties. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical reactivity makes it suitable for surface modification and functionalization of materials.
Mechanism of Action
The mechanism of action of Indolizine, 3-(3-aminopropyl)-2-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indolizine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Indolizine, 2-methyl-: Lacks the 3-aminopropyl group, resulting in different chemical reactivity and biological activity.
Indolizine, 3-(2-aminoethyl)-2-methyl-: Similar structure but with a shorter aminoalkyl chain, affecting its interaction with biological targets.
Indolizine, 3-(3-aminopropyl)-: Lacks the 2-methyl group, which can influence its chemical properties and applications.
Uniqueness: Indolizine, 3-(3-aminopropyl)-2-methyl- is unique due to the presence of both the 3-aminopropyl and 2-methyl groups. This combination enhances its chemical versatility and potential for diverse applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
3-(2-methylindolizin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-9-11-5-2-3-8-14(11)12(10)6-4-7-13/h2-3,5,8-9H,4,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGVDDNNUNTJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215832 | |
| Record name | Indolizine, 3-(3-aminopropyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65548-63-2 | |
| Record name | Indolizine, 3-(3-aminopropyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065548632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolizine, 3-(3-aminopropyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3,5-Dimethylimidazo[1,5-a]pyridine](/img/structure/B3356274.png)
